The synthesis of DL-threo-Droxidopa-d3 involves several key steps:
The detailed synthetic pathway includes:
DL-threo-Droxidopa-d3 has a complex molecular structure characterized by multiple functional groups including hydroxyl and amino groups. The molecular formula can be represented as , where D represents deuterium atoms incorporated into the structure.
DL-threo-Droxidopa-d3 participates in several chemical reactions, primarily involving hydroxylation and amination processes. Key reactions include:
The stability and reactivity of DL-threo-Droxidopa-d3 can also be influenced by its isotopic labeling, which affects reaction kinetics and mechanisms .
The mechanism of action for DL-threo-Droxidopa-d3 involves its conversion into norepinephrine after administration. This process occurs through the following steps:
This mechanism highlights the importance of stereochemistry and isotopic labeling in understanding drug metabolism and efficacy .
DL-threo-Droxidopa-d3 is primarily used in scientific research applications:
DL-threo-Droxidopa-d3 is a deuterated analog of the endogenous catecholamine precursor droxidopa, featuring a systematic replacement of three hydrogen atoms with deuterium atoms. The molecular formula is C₉H₈D₃NO₅, with a molecular weight of 216.21 g/mol [2] [10]. This isotopic modification occurs at specific aromatic ring positions (C2, C5, C6), maintaining the core chemical functionality while altering physicochemical properties. The compound exists as a hydrochloride salt hydrate (C₉H₈D₃NO₅·HCl·xH₂O) for enhanced stability, though the exact hydration state varies [5] [9].
Table 1: Fundamental Chemical Identifiers
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₈D₃NO₅ | [2] [10] |
Molecular Weight | 216.21 g/mol | [2] |
Unlabelled Parent CAS | 3916-18-5 | [5] [9] |
Deuterated Form CAS | 1643953-83-6 | [2] |
Salt Form | Hydrochloride hydrate | [5] |
The "DL-threo" designation specifies a racemic mixture of enantiomers with relative erythro configuration. This configuration features adjacent hydroxyl and amino groups on the aliphatic side chain adopting anti-orientation, contrasting with the syn-orientation of erythro isomers [3]. The stereochemistry critically determines biological activity:
The erythro diastereomer is biologically irrelevant due to incompatible stereochemistry for enzymatic conversion. This stereospecificity underscores why therapeutic droxidopa formulations use the L-threo enantiomer, while research standards retain the racemic DL-threo form [3] [6].
Table 2: Stereochemical Configurations of DOPS Isomers
Isomer | Side Chain Orientation | Biological Relevance |
---|---|---|
DL-threo | Anti (1R,2S / 1S,2R) | L-enantiomer: Converted to norepinephrine; D-enantiomer: Inhibits conversion [3] |
Erythro | Syn (1R,2R / 1S,2S) | Not enzymatically recognized; no significant bioactivity |
Deuterium atoms are incorporated at the C2, C5, and C6 positions of the phenyl ring, yielding a trisubstituted deuterated aromatic system (C₆H₂D₃) [6] [10]. This labeling pattern minimizes kinetic isotope effects on enzyme interactions while enhancing metabolic stability.
Mass spectrometric validation reveals distinct signatures:
Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC–MS/MS) methods resolve DL-threo-Droxidopa-d3 from endogenous catechols using m/z 217→152 and m/z 217→123 transitions, leveraging both mass shift and retention time for unambiguous identification [4].
Deuteration induces subtle but significant structural and functional divergences from non-deuterated droxidopa (C₉H₁₁NO₅):
Functionally, deuterium preserves norepinephrine precursor activity while diminishing first-pass metabolism. This is critical for tracer studies quantifying droxidopa pharmacokinetics without perturbing metabolic pathways [4] [6].
Table 3: Structural and Functional Comparison with Non-deuterated Droxidopa
Property | DL-threo-Droxidopa-d3 | Non-deuterated Droxidopa | Functional Consequence |
---|---|---|---|
Molecular Weight | 216.21 g/mol | 213.19 g/mol | MS differentiation [2] [4] |
C-D Bond Strength | ~340 kJ/mol | ~335 kJ/mol (C-H) | Enhanced metabolic stability [6] |
Aromatic Oxidation | Reduced rate | Higher rate | Extended plasma half-life |
Storage | –20°C (hygroscopic) | Ambient | Altered crystallinity [5] [9] |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3